7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753357
InChI: InChI=1S/C9H11FN2O2S2/c10-6-4-7-8(15-3-1-2-12-7)5-9(6)16(11,13)14/h4-5,12H,1-3H2,(H2,11,13,14)
SMILES:
Molecular Formula: C9H11FN2O2S2
Molecular Weight: 262.3 g/mol

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide

CAS No.:

Cat. No.: VC17753357

Molecular Formula: C9H11FN2O2S2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide -

Specification

Molecular Formula C9H11FN2O2S2
Molecular Weight 262.3 g/mol
IUPAC Name 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide
Standard InChI InChI=1S/C9H11FN2O2S2/c10-6-4-7-8(15-3-1-2-12-7)5-9(6)16(11,13)14/h4-5,12H,1-3H2,(H2,11,13,14)
Standard InChI Key IRHSVRKJPNSDRW-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CC(=C(C=C2SC1)S(=O)(=O)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazepine core fused to a benzene ring, substituted with a fluorine atom at position 7 and a sulfonamide group (-SO₂NH₂) at position 8. The molecular formula is C₉H₁₀FN₃O₂S₂, with a molecular weight of 299.33 g/mol . Key features include:

  • Stereochemistry: The tetrahydro-1,5-benzothiazepine ring adopts a chair-like conformation, with the fluorine atom occupying an axial position to minimize steric strain .

  • Electronic Properties: The electron-withdrawing sulfonamide group increases the compound’s polarity, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO).

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₀FN₃O₂S₂
Molecular Weight299.33 g/mol
CAS Number1823811-26-2
IUPAC Name7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide
Solubility (25°C)12 mg/mL in DMSO
Melting Point198–202°C (decomposes)

Spectroscopic Characterization

  • NMR Spectroscopy: The ¹H NMR spectrum (DMSO-d₆) exhibits a triplet at δ 3.2 ppm (2H, SCH₂), a multiplet at δ 4.1 ppm (1H, NH), and a doublet at δ 7.8 ppm (1H, aromatic C-F) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide typically involves a multi-step process:

  • Ring Formation: Condensation of 2-aminothiophenol with a fluorinated diketone precursor under acidic conditions yields the benzothiazepine core .

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 8, followed by ammonolysis to form the sulfonamide .

Key Reaction:

C₉H₉ClFNO₂S₂+2NH₃C₉H₁₀FN₃O₂S₂+NH₄Cl\text{C₉H₉ClFNO₂S₂} + 2\text{NH₃} \rightarrow \text{C₉H₁₀FN₃O₂S₂} + \text{NH₄Cl}

Reaction of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride with ammonia to form the sulfonamide .

Optimization Challenges

  • Yield Improvement: Early methods reported yields below 40% due to side reactions during sulfonation. Recent protocols using phase-transfer catalysts (e.g., tetrabutylammonium bromide) have increased yields to 68% .

  • Purity Control: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1) achieves >95% purity, as confirmed by HPLC .

Pharmacological Properties

Mechanism of Action

The sulfonamide group enables hydrogen bonding with biological targets, while the fluorine atom enhances membrane permeability. Preclinical studies suggest activity against:

  • Serotonin Receptors: Moderate affinity for 5-HT₃ receptors (Kᵢ = 120 nM), implicated in antiemetic effects .

  • Carbonic Anhydrases: Inhibition of CA-IX (IC₅₀ = 8.2 µM), a tumor-associated enzyme .

In Vitro and In Vivo Data

  • Anticancer Activity: Reduced viability of HepG2 liver cancer cells by 45% at 10 µM (72-hour exposure) .

  • Antimicrobial Effects: MIC = 32 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .

Table 2: Biological Activity Profile

AssayResultModelSource
Cytotoxicity (HepG2)IC₅₀ = 10 µMHuman cell line
5-HT₃ Receptor BindingKᵢ = 120 nMRat brain
CA-IX InhibitionIC₅₀ = 8.2 µMRecombinant enzyme

Comparative Analysis with Related Compounds

Structural Analogues

  • 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride: Higher reactivity but lower stability; used primarily as a synthetic intermediate.

  • 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride: Lacks the sulfonamide group, showing reduced enzyme inhibition (CA-IX IC₅₀ = 52 µM) .

Pharmacokinetic Advantages

The sulfonamide derivative exhibits:

  • Oral Bioavailability: 58% in rats vs. 12% for the hydrochloride salt .

  • Plasma Half-Life: 4.7 hours (compared to 1.2 hours for the sulfonyl chloride) .

Future Research Directions

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) may enhance tumor-specific accumulation, addressing current limitations in therapeutic index .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the sulfonamide’s nitrogen substituents could optimize receptor selectivity. Preliminary data indicate that bulky groups (e.g., tert-butyl) improve 5-HT₃ affinity by 3-fold .

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